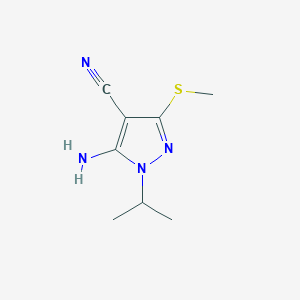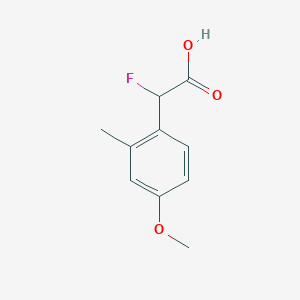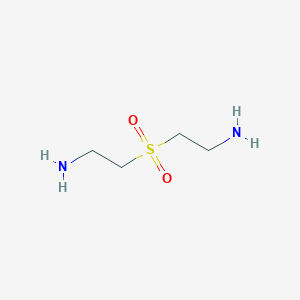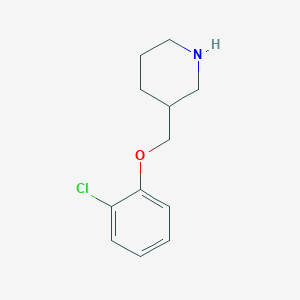![molecular formula C13H21NO B13276532 4-{[1-(4-Methylphenyl)ethyl]amino}butan-2-ol](/img/structure/B13276532.png)
4-{[1-(4-Methylphenyl)ethyl]amino}butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(4-Methylphenyl)ethyl]amino}butan-2-ol is an organic compound with the molecular formula C13H21NO It is a secondary amine and alcohol, characterized by the presence of a butanol chain attached to an amino group, which is further substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4-Methylphenyl)ethyl]amino}butan-2-ol typically involves the reaction of 4-methylphenyl ethylamine with butan-2-ol under specific conditions. One common method includes:
Starting Materials: 4-methylphenyl ethylamine and butan-2-ol.
Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions, with temperatures ranging from 80°C to 120°C.
Purification: The product is purified using techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(4-Methylphenyl)ethyl]amino}butan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 4-{[1-(4-Methylphenyl)ethyl]amino}butan-2-one or 4-{[1-(4-Methylphenyl)ethyl]amino}butanoic acid.
Reduction: 4-{[1-(4-Methylphenyl)ethyl]amino}butane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-{[1-(4-Methylphenyl)ethyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 4-{[1-(4-Methylphenyl)ethyl]amino}butan-2-ol exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-{[1-(4-Methylphenyl)ethyl]amino}butan-1-ol: Similar structure but with the hydroxyl group at a different position.
4-{[1-(4-Methylphenyl)ethyl]amino}pentan-2-ol: Similar structure but with an additional carbon in the chain.
4-{[1-(4-Methylphenyl)ethyl]amino}butan-2-one: Oxidized form of the compound.
Uniqueness
4-{[1-(4-Methylphenyl)ethyl]amino}butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a secondary alcohol makes it versatile for various chemical transformations and applications.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-[1-(4-methylphenyl)ethylamino]butan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-10-4-6-13(7-5-10)12(3)14-9-8-11(2)15/h4-7,11-12,14-15H,8-9H2,1-3H3 |
InChI Key |
PNDAOHAUEHJBFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NCCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfinylbutanoic acid](/img/structure/B13276470.png)
![Methyl2-[(dimethylamino)methylidene]-4-methyl-3-oxopentanoate](/img/structure/B13276475.png)

![2-(Aminomethyl)-2-[(4-fluorophenyl)methyl]cyclopentan-1-one](/img/structure/B13276491.png)
![4-(4-Fluorophenyl)-4H,5H,6H,7H-furo[3,2-C]pyridine](/img/structure/B13276493.png)


![3-[(2-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13276507.png)
![N-[1-(5-methylthiophen-2-yl)ethyl]aniline](/img/structure/B13276515.png)

![1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13276522.png)
![2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine](/img/structure/B13276530.png)

![[(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B13276538.png)
